(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Overview
Description
Chemical Reactions Analysis
Benzoxazines, similar to the requested compound, can undergo dual-site curing and complete degradation through the synergistic effects of acid and heat . Furan, a component of the compound, is a π-excessive heterocycle and prefers electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available in the search results .Scientific Research Applications
Ring Transformation and Heterocyclic Synthesis
Research by Hashem et al. (2017) demonstrated the conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives. This study highlights the versatility of furanone derivatives in synthesizing complex heterocyclic structures, which could be pivotal in pharmaceutical and material science research.
Bio-based Polymers
Wang et al. (2012) synthesized bio-based benzoxazine monomers, including furfuryl- and stearylamine-derived compounds, and investigated their copolymerization properties Wang et al. (2012). The study revealed the furan moiety's beneficial effects on the copolymerization process, suggesting the potential of such compounds in creating new materials with enhanced thermal and mechanical properties.
Biological Activity
Tabuchi et al. (2009) focused on the synthesis of novel oxazine derivatives and their biological activity Tabuchi et al. (2009). They found that certain derivatives exhibited potent anti-osteoclastic bone resorption activity, indicating the potential for these compounds in medical applications related to bone health.
Functional Polymers and Optoelectronic Materials
Wattanathana et al. (2021) reported on the synthesis of a novel benzoxazine monomer from bio-derived amines and explored its applications in functional polymers and optoelectronic materials Wattanathana et al. (2021). The study highlights the role of structural variety in benzoxazines for achieving desirable properties in polymers and materials.
Anticancer Agents
Botla et al. (2017) engineered tetracyclic oxazine derivatives and evaluated them for potential anticancer activity Botla et al. (2017). The findings indicate that these compounds could serve as a basis for developing new anticancer agents, showcasing the therapeutic relevance of oxazine derivatives.
Mechanism of Action
Properties
IUPAC Name |
(2Z)-2-benzylidene-8-(furan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-21-17-8-9-19-18(13-23(14-26-19)12-16-7-4-10-25-16)22(17)27-20(21)11-15-5-2-1-3-6-15/h1-11H,12-14H2/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDYWOCHQSLMMT-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)OCN1CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)OCN1CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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